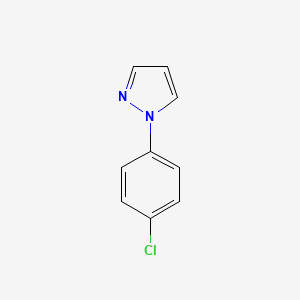
1-(4-chlorophenyl)-1H-pyrazole
概要
説明
1-(4-Chlorophenyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a 4-chlorophenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 4-chlorophenylhydrazine with 1,3-diketones under acidic conditions. The reaction typically proceeds via cyclization to form the pyrazole ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
化学反応の分析
Types of Reactions: 1-(4-Chlorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different derivatives with altered electronic properties.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different physical and chemical properties .
科学的研究の応用
1-(4-Chlorophenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the derivative of the compound being used .
類似化合物との比較
1-Phenyl-1H-pyrazole: Lacks the chlorine substituent, resulting in different chemical properties.
1-(4-Bromophenyl)-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
1-(4-Methylphenyl)-1H-pyrazole: The presence of a methyl group instead of chlorine affects its electronic properties and reactivity.
Uniqueness: 1-(4-Chlorophenyl)-1H-pyrazole is unique due to the presence of the chlorine atom, which influences its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are required .
生物活性
1-(4-Chlorophenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on a review of the literature.
Chemical Structure and Properties
This compound features a pyrazole ring with a chlorophenyl substituent at the 1-position. Its molecular formula is C9H8ClN3, with a molecular weight of approximately 195.63 g/mol. The presence of the chlorophenyl group enhances its lipophilicity and biological activity by facilitating interactions with various biological targets.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anti-inflammatory : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Studies indicate that derivatives of this compound can reduce pro-inflammatory cytokines such as TNF-α and IL-6 significantly .
- Antimicrobial : Research has demonstrated that this compound derivatives possess antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These compounds have been evaluated for their effectiveness compared to standard antibiotics .
- Anticancer : Preliminary studies suggest that certain derivatives may exhibit cytotoxic effects against cancer cell lines. For instance, compounds synthesized from this core structure have shown promising results in inhibiting tumor growth in vitro .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as COX-1 and COX-2, leading to reduced production of inflammatory mediators .
- Receptor Modulation : It has been suggested that pyrazole derivatives can act as ligands for various receptors involved in pain and inflammation signaling pathways, potentially providing analgesic effects similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and its derivatives:
特性
IUPAC Name |
1-(4-chlorophenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGKHQCZJWOXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














